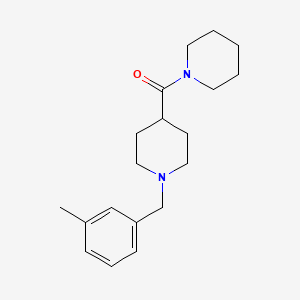
N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. Additionally, the compound exhibits good stability, making it suitable for long-term storage. However, one of the limitations of using the compound in lab experiments is its cytotoxicity towards normal cells, which can limit its potential use in certain applications.
Direcciones Futuras
There are several areas of future research for N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as an anticancer, antifungal, and antibacterial agent. Future research could also focus on the development of new derivatives of the compound with improved potency and reduced cytotoxicity towards normal cells.
Conclusion:
In conclusion, N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has been extensively studied for its potential use in various scientific research applications. While the compound exhibits several advantages for lab experiments, its cytotoxicity towards normal cells can limit its potential use in certain applications. Further research is needed to fully understand the mechanism of action of the compound and its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported using different methods. One of the methods involves the reaction of 1-benzyl-4-piperidone with 2-chlorobenzyl azide in the presence of copper (I) iodide and sodium ascorbate as a reducing agent. The reaction yields the desired compound in good yield and purity. Other methods include the use of click chemistry and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxicity towards various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, the compound has also been investigated for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O/c23-20-9-5-4-8-18(20)15-28-16-21(25-26-28)22(29)24-19-10-12-27(13-11-19)14-17-6-2-1-3-7-17/h1-9,16,19H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWJBRKVQDMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)


![4-butyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)

![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)

![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
![methyl 1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)
